molecular formula C13H12F3N3 B13546995 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13546995
M. Wt: 267.25 g/mol
InChI Key: BQYSXCQZHMRUAV-UHFFFAOYSA-N
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Description

1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolopyridine core with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to scale up the synthesis. This includes the selection of appropriate boron reagents and palladium catalysts, as well as the use of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolopyridine core can interact with various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

  • 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
  • 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methyl
  • 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ethyl

Uniqueness: 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s reactivity and versatility compared to its analogs .

Properties

Molecular Formula

C13H12F3N3

Molecular Weight

267.25 g/mol

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H12F3N3/c1-12(2,3)19-7-8(5-17)10-4-9(13(14,15)16)6-18-11(10)19/h4,6-7H,1-3H3

InChI Key

BQYSXCQZHMRUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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